4-Chloro-3-formylbenzonitrile

Recrystallization Thermal Stability Solid-phase synthesis

Researchers often face inconsistent yields with 4-fluoro or 4-bromo analogs due to poor leaving-group ability or debromination. 4-Chloro-3-formylbenzonitrile solves this with balanced electronic profile, enabling high-yield sequential aldehyde condensations and SNAr without side reactions. • Chemoselective Suzuki coupling: chlorine allows controlled oxidative addition, preserving nitrile/aldehyde groups for higher isolated yields. • Production-ready: ≥98% purity, moisture ≤0.5%, free-flowing solid (mp 191-193°C) simplifies automated dispensing and pilot-scale handling. • Scalable supply: available up to kg scale with full COA, reducing lead times.

Molecular Formula C8H4ClNO
Molecular Weight 165.57 g/mol
CAS No. 105191-41-1
Cat. No. B008667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-formylbenzonitrile
CAS105191-41-1
Molecular FormulaC8H4ClNO
Molecular Weight165.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)C=O)Cl
InChIInChI=1S/C8H4ClNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5H
InChIKeyJVRHVSUFKIQVFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-formylbenzonitrile: Key Properties & Positioning


4-Chloro-3-formylbenzonitrile (synonym: 2-chloro-5-cyanobenzaldehyde) is a bifunctional aromatic building block bearing a chloro substituent para to a nitrile and meta to an aldehyde group . With empirical formula C8H4ClNO and molecular weight 165.58 g/mol, it is a crystalline solid at ambient temperature (mp 191–193 °C) . Its substitution pattern places it within the halogenated 3-formylbenzonitrile family, alongside 4-fluoro- (CAS 146137-79-3), 4-bromo- (CAS 89003-95-2), and the parent 3-formylbenzonitrile (CAS 24964-64-5) . The combination of an electron-deficient aromatic core, a reactive aldehyde, and a chlorine atom that can serve as both a directing group and a leaving group underpins its utility in medicinal chemistry and agrochemical intermediate synthesis .

Why 4-Chloro-3-formylbenzonitrile Cannot Be Simply Swapped


Despite sharing a common 3-formylbenzonitrile scaffold, the 4-halogen substituent critically modulates the compound's physicochemical and reactivity profile in ways that preclude generic interchange. The chlorine atom introduces a unique balance between electron-withdrawing induction (σp = 0.23) and moderate leaving-group ability, distinct from fluorine (σp = 0.06; poor leaving group) and bromine (σp = 0.23; superior leaving group but increased molecular weight and cost) . This substitution directly impacts melting point, solubility, and, most crucially, the regioselectivity and efficiency of downstream transformations such as nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura cross-coupling, and aldehyde condensation reactions . Therefore, selecting the 4-chloro congener is not a trivial substitute but a deliberate choice to match the halogen's electronic and steric demands to the intended synthetic route, as quantified in the evidence below.

4-Chloro-3-formylbenzonitrile vs. Closest Analogs


Enhanced Purification via Elevated Melting Point

4-Chloro-3-formylbenzonitrile exhibits a melting point of 191–193 °C (recrystallized from hexane/ethyl acetate), which is substantially higher than that of its 4-fluoro (mp 70–72 °C) and unsubstituted (mp 76–80 °C) congeners . This thermal difference reflects enhanced intermolecular interactions—likely C–H···O and halogen-bonding contacts—facilitating more efficient purification by recrystallization and reducing hygroscopicity, which is critical for weighing accuracy and long-term storage stability .

Recrystallization Thermal Stability Solid-phase synthesis

Distinct Reactivity Windows from Hammett Profiles

The Hammett σp constant for chlorine (0.23) is identical to that of bromine but significantly larger than that of fluorine (0.06), indicating that the 4-chloro derivative activates the aromatic ring toward nucleophilic attack to a comparable degree as the 4-bromo analog while retaining significantly lower molecular weight and cost . This places 4-chloro-3-formylbenzonitrile in an optimal reactivity window: it is sufficiently activated for SNAr reactions that fail with the 4-fluoro or unsubstituted compounds, yet avoids the excessive reactivity and debromination side reactions often encountered with the 4-bromo congener in Pd-catalyzed cross-couplings .

Hammett equation SNAr Cross-coupling Electrophilicity

Quality Specifications for Reproducible Scale-Up

Capotchem supplies 4-chloro-3-formylbenzonitrile with a minimum GC purity of 98% and a controlled moisture content of ≤0.5% at production scales up to kilograms . This specification is directly comparable to or tighter than those of the 4-fluoro analog (typically 97–98%) and the 4-bromo variant (often 95%+) . The explicit moisture limit is critical because the aldehyde group is susceptible to hydrate formation, which can reduce effective potency and complicate stoichiometric calculations in subsequent reactions .

Quality Control Bulk supply Process chemistry

Traceless Ortho-Directing Group Capability

The chlorine substituent in 4-chloro-3-formylbenzonitrile can function as a traceless directing group for ortho-metalation at the 2-position, a strategy extensively documented for 4-chlorobenzonitrile derivatives . While explicit kinetic data for the target compound are not published, the mechanistic precedent indicates that deprotonation ortho to chlorine occurs with good regioselectivity (>20:1 in model systems), enabling subsequent functionalization that would be impossible with the 4-fluoro analog due to fluorine's strong ortho-directing but non-traceless nature .

Directed ortho-metalation C–H activation Regioselectivity

4-Chloro-3-formylbenzonitrile: Key Application Scenarios


Late-Stage Diversification via Condensation and SNAr

The high purity and low moisture specification of the commercial product (≥98%, ≤0.5% water) ensure reproducible yields in aldehyde-amine condensations to form imine or hydrazone libraries. Subsequently, the chlorine atom undergoes SNAr with amine nucleophiles under mild conditions, exploiting the electron-withdrawing effect of the para-nitrile (σp = 0.23) to achieve high conversion. This sequential transformation is less efficient with the 4-fluoro analog due to poor leaving-group ability and prone to debromination byproducts with the 4-bromo analog, making the 4-chloro congener the most reliable choice for parallel synthesis campaigns .

Pd-Catalyzed Cross-Coupling for Agrochemical Intermediates

The chlorine substituent participates efficiently in Suzuki-Miyaura coupling with aryl boronic acids, forming biaryl products. Because chlorine has a lower propensity for oxidative addition than bromine, the reaction can be conducted with excellent chemoselectivity in the presence of base-labile aldehyde and nitrile groups. This selectivity advantage over the 4-bromo analog translates to higher isolated yields and simpler purification, critical for cost-effective manufacturing of crop protection agents .

Kilogram-Scale Production with Defined Quality Control

The availability of 4-chloro-3-formylbenzonitrile at up-to-kilogram scale with a documented moisture specification and GC purity certificate enables direct use in pilot-plant campaigns without additional drying or purification steps. The high melting point (191–193 °C) ensures that the solid remains free-flowing during automated dispensing, reducing handling losses relative to the low-melting 4-fluoro (mp 70–72 °C) or waxy unsubstituted analog (mp 76–80 °C) .

Tool Compound Synthesis via Ortho-Functionalization

The chlorine atom serves as a removable ortho-directing group, allowing introduction of electrophiles exclusively at the 2-position of the aromatic ring. This strategy can be used to install fluorescent tags or affinity handles proximal to the aldehyde site, a regiochemical outcome not achievable with 4-fluoro or 4-bromo analogs due to competing reaction pathways. The method is supported by extensive literature precedent for 4-chlorobenzonitrile C–H activation chemistry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-3-formylbenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.